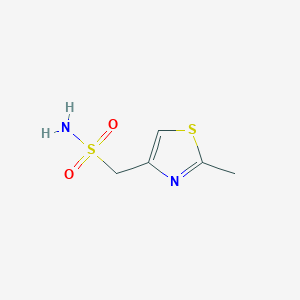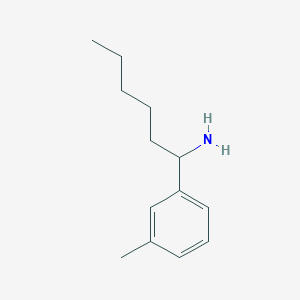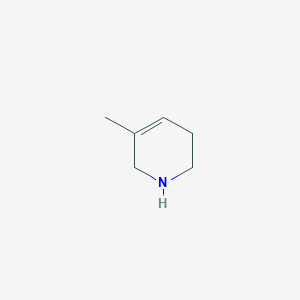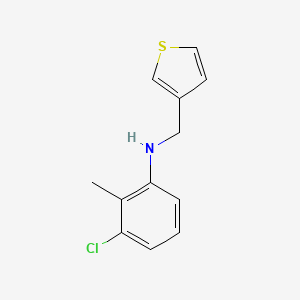
3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12ClNS It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position, a methyl group at the second position, and a thiophen-3-ylmethyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and thiophen-3-ylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 3-chloro-2-methylaniline is dissolved in the solvent, and the base is added to the solution. Thiophen-3-ylmethyl chloride is then added dropwise to the reaction mixture while maintaining the temperature between 0°C and 25°C. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems for better control and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted aniline derivatives.
Applications De Recherche Scientifique
3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-2-methylaniline: A precursor in the synthesis of 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline, with similar chemical properties but lacking the thiophen-3-ylmethyl group.
2-methyl-3-chloroaniline: Another isomer with the chlorine and methyl groups in different positions, leading to different reactivity and applications.
Thiophen-3-ylmethylamine: A compound with a similar thiophen-3-ylmethyl group but without the aniline structure.
Uniqueness
This compound is unique due to the presence of both the chlorine and methyl groups on the aniline ring and the thiophen-3-ylmethyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C12H12ClNS |
|---|---|
Poids moléculaire |
237.75 g/mol |
Nom IUPAC |
3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12ClNS/c1-9-11(13)3-2-4-12(9)14-7-10-5-6-15-8-10/h2-6,8,14H,7H2,1H3 |
Clé InChI |
UVOPCLHKDYAKOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


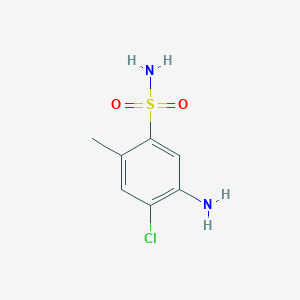
![Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate](/img/structure/B13238541.png)

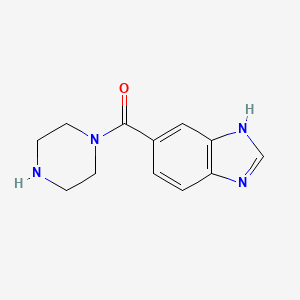
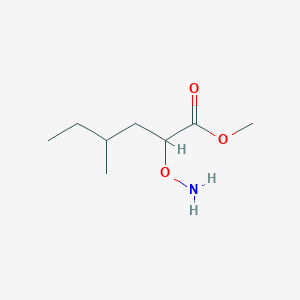

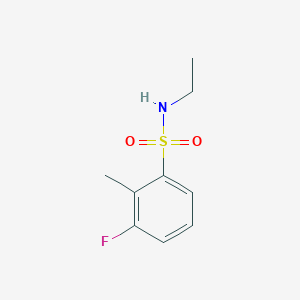
![4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13238561.png)

![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13238566.png)
